N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
CP 31398 Dihydrochloride primarily targets the p53 protein , a crucial tumor suppressor and transcription factor . The p53 protein plays a significant role in maintaining the integrity of the genome and preventing the development of cancer .
Mode of Action
CP 31398 Dihydrochloride functions as a p53 stabilizing agent . It promotes the active conformation of p53 and restores the wild-type conformation of mutant p53 . This restoration of function is significant because p53 mutations are common in various types of cancers, and restoring its function can inhibit tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by CP 31398 Dihydrochloride is the p53 signaling pathway . By stabilizing the p53 protein, CP 31398 Dihydrochloride enhances the protein’s ability to regulate cell cycle progression and apoptosis . This regulation can lead to the arrest of the cell cycle and the induction of programmed cell death, thereby inhibiting the growth of cancer cells .
Result of Action
The stabilization of p53 by CP 31398 Dihydrochloride leads to several molecular and cellular effects. It can induce cell cycle arrest and apoptosis , effectively inhibiting the growth of cancer cells. Moreover, it has been shown to have chemopreventative activity in vivo , suggesting its potential use in cancer prevention.
Biochemical Analysis
Biochemical Properties
CP 31398 Dihydrochloride interacts with the p53 protein, a key player in biochemical reactions related to cell cycle regulation and apoptosis . By stabilizing the active conformation of p53, CP 31398 Dihydrochloride restores the DNA-binding activity and apoptosis functionality of the p53 protein . This interaction plays a crucial role in preserving the activity of p53 as a tumor suppressor and transcription factor .
Cellular Effects
CP 31398 Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by restoring the activity of the p53 protein, which can lead to cell cycle arrest and the induction of apoptosis . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CP 31398 Dihydrochloride involves its interaction with the p53 protein. CP 31398 Dihydrochloride stabilizes the active conformation of p53, thereby maintaining its activity as a transcription factor and tumor suppressor . This leads to the restoration of the DNA-binding activity and apoptosis functionality of the p53 protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CP 31398 Dihydrochloride can change over time. It has been observed that CP 31398 Dihydrochloride has a relatively long elimination half-life, which supports the achievement of plasma steady-state levels with a once-daily dosing regimen . It also exhibits a dramatically high volume of distribution, which is consistent with its tissue concentrations being much higher than corresponding plasma levels .
Dosage Effects in Animal Models
The effects of CP 31398 Dihydrochloride vary with different dosages in animal models. It has been observed that CP 31398 Dihydrochloride inhibits the growth of small human tumor xenografts in vivo
Transport and Distribution
CP 31398 Dihydrochloride exhibits a dramatically high volume of distribution, which is consistent with its tissue concentrations being much higher than corresponding plasma levels . It is accumulated in colon tumor tissues, albeit at lower concentrations than found in liver and skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 31398 dihydrochloride involves several steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the quinazoline ring: This is typically achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents.
Introduction of the styryl group: This involves the reaction of the quinazoline intermediate with a styryl derivative, often through a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production of CP 31398 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
CP 31398 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Scientific Research Applications
CP 31398 dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying quinazoline chemistry and its derivatives.
Biology: Employed in research on p53 protein stabilization and its role in apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects against various cancers, including liver, skin, pancreatic, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
CP 100263 dihydrochloride: Another p53 stabilizing agent with similar properties.
CP 802079 hydrochloride: A compound with similar p53 stabilizing effects but different chemical structure.
PF 431396 hydrate: A p53 stabilizer with distinct molecular targets and pathways
Uniqueness
CP 31398 dihydrochloride is unique in its ability to stabilize both wild-type and mutant p53 proteins, making it a versatile tool in cancer research. Its specific binding to p53 and the resultant activation of p53 target genes distinguish it from other p53 stabilizers .
Properties
IUPAC Name |
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H/b14-11+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIFDJIOGCGSBS-IVKCLRODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431374 | |
Record name | CP 31398 Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217195-61-3 | |
Record name | CP 31398 Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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